Cas no 946-80-5 (Benzyl phenyl ether)

Benzyl phenyl ether structure
Benzyl phenyl ether structure
Nome del prodotto:Benzyl phenyl ether
Numero CAS:946-80-5
MF:C13H12O
MW:184.233783721924
MDL:MFCD00020660
CID:83246
PubChem ID:70352

Benzyl phenyl ether Proprietà chimiche e fisiche

Nomi e identificatori

    • (Benzyloxy)benzene
    • Benzyl Phenyl Ether
    • Benzyloxybenzene
    • Phenyl benzyl ether
    • Benzene, (phenoxymethyl)-
    • Ether, benzyl phenyl
    • benzyloxy-benzene
    • BENZYLPHENYLETHER
    • .alpha.-Phenylanisole
    • Anisole, .alpha.-phenyl-
    • Benzyl phenyl ether, 98%
    • BUE863N0L8
    • BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • (phenylmethoxy)benzene
    • phenoxymethylbenzene
    • alpha-Phenylanisole
    • Anisole, alpha-phenyl-
    • benzylphenyl ether
    • phenylmethoxybenzene
    • Benzene, (phenoxymethyl)- (9CI)
    • (Phenoxymethyl)-benzene
    • (Phenoxymethyl)benzene (ACI)
    • Ether, benzyl phenyl (6CI, 7CI, 8CI)
    • Anisole, α-phenyl-
    • NSC 77971
    • Benzyl phenyl ether
    • MDL: MFCD00020660
    • Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • Chiave InChI: BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • Sorrisi: O(CC1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 2045713

Proprietà calcolate

  • Massa esatta: 184.08900
  • Massa monoisotopica: 184.088815
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 143
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 9.2
  • Conta Tautomer: niente
  • XLogP3: 3.8

Proprietà sperimentali

  • Colore/forma: Pezzi arancioni marroni chiaro
  • Densità: 1.0120 (rough estimate)
  • Punto di fusione: 38.0 to 42.0 deg-C
  • Punto di ebollizione: 288°C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.5641 (estimate)
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 9.23000
  • LogP: 3.26560
  • Solubilità: Non determinato

Benzyl phenyl ether Informazioni sulla sicurezza

Benzyl phenyl ether Dati doganali

  • CODICE SA:2909309090
  • Dati doganali:

    Codice doganale cinese:

    2909309090

    Panoramica:

    2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Benzyl phenyl ether Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B300103-2.5g
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946-80-5
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$ 80.00 2022-06-07
Enamine
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946-80-5 95.0%
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$19.0 2025-03-19
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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$519.40 2023-08-31
eNovation Chemicals LLC
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TRC
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$ 65.00 2022-06-07

Benzyl phenyl ether Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane ,  Water ;  30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst
Srivastava, Pallavi; Srivastava, Rajendra, Tetrahedron Letters, 2007, 48(26), 4489-4493

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
Riferimento
Catalytic activity of an octopus-type calixarene on the formation of ethers
Taniguchi, Hisaji; Nomura, Eisaku, Chemistry Letters, 1988, (10), 1773-6

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  2 h, 60 °C
Riferimento
Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers
Li, Jing; Wang, Zhong-Xia, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  12 h, 80 °C
Riferimento
Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions
Cullen, Adam; Muller, Alfred J.; Williams, D. Bradley G., RSC Advances, 2017, 7(67), 42168-42171

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ;  2 h, pH 9.3, 70 °C
Riferimento
Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers
Mohanazadeh, Farajollah; Aghvami, Majid, Monatshefte fuer Chemie, 2007, 138(1), 47-49

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ,  Water ;  1 min, 50 °C
Riferimento
Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis
Snyder, Daniel A.; Noti, Christian; Seeberger, Peter H.; Schael, Frank; Bieber, Thomas; et al, Helvetica Chimica Acta, 2005, 88(1), 1-9

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Tris(dimethylamino)phosphine
Riferimento
Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N)
Normant, Henri; Cuvigny, Therese, Bulletin de la Societe Chimique de France, 1965, (6), 1866-72

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 h, 180 °C
Riferimento
Organic carbonates: sustainable and environmentally-friendly ethylation, allylation, and benzylation reagents
Kreye, Oliver; Over, Lena Charlotte; Nitsche, Tobias; Lange, Ralph Z.; Meier, Michael A. R., Tetrahedron, 2015, 71(2), 293-300

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
Riferimento
O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS
Zhang, Chuan-xin; Si, Wan-ling; Guo, Rao-guo; Liu, Zhen-zhong, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  40 min, 100 °C
Riferimento
Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation
Keglevich, Gyorgy; Balint, Erika; Karsai, Eva; Varga, Judit; Grun, Alajos; et al, Letters in Organic Chemistry, 2009, 6(7), 535-539

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, rt
Riferimento
Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition
Wang, Hailei; Ma, Yuping; Tian, Heng; Yu, Ajuan; Chang, Junbiao; et al, Tetrahedron, 2014, 70(16), 2669-2673

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran ,  Water ;  1 h, reflux
Riferimento
2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions
Ripin, David H. Brown; Vetelino, Michael, Synlett, 2003, (15),

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Riferimento
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt → 85 °C; 3 h, 80 - 85 °C
Riferimento
Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; 12 h, reflux
Riferimento
Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow
Kooli, Anni ; Wesenberg, Lars ; Beslac, Marko; Krech, Anastasiya ; Lopp, Margus ; et al, European Journal of Organic Chemistry, 2022, 2022(20),

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
Riferimento
Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene
Taniguchi, Hisaji; Otsuji, Yoshio; Nomura, Eisaku, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide ,  Water ;  1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation
Joo, Seong-Ryu; Lim, In-Kyun; Kim, Seung-Hoi, Tetrahedron Letters, 2020, 61(34),

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Sodium iodide Solvents: Dichloromethane ;  2 h, 80 °C
Riferimento
Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents
Zhang, Mianji; Flynn, Daniel L.; Hanson, Paul R., Journal of Organic Chemistry, 2007, 72(9), 3194-3198

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: 1,10-Phenanthroline ,  Potassium fluoride Catalysts: Cuprous iodide ;  5 h, 110 °C
Riferimento
Copper-catalyzed etherification of aryl iodides using KF/Al2O3. An improved protocol
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Mohadjerani, Maryam; Alikarami, Mohammad, Synlett, 2005, (7), 1101-1104

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Riferimento
Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions
Loupy, Andre; Philippon, Noelle; Pigeon, Philippe; Sansoulet, Jean; Galons, Herve, Synthetic Communications, 1990, 20(18), 2855-64

Benzyl phenyl ether Raw materials

Benzyl phenyl ether Preparation Products

Benzyl phenyl ether Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether
A845040
Purezza:99%
Quantità:500g
Prezzo ($):376.0